molecular formula C15H19N3S B6420221 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-22-0

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6420221
CAS No.: 1325304-22-0
M. Wt: 273.4 g/mol
InChI Key: ACDNQMOHZFQWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings share a single atom, typically a carbon atom . This particular compound features a triazaspirodecene core with a thione group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the spiro compound . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro structure. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the spiro core or the thione group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and antimicrobial properties . In medicine, derivatives of this compound are being explored for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities . Industrial applications include its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar compounds to 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione include other spiro compounds such as 7-methyl-2-phenyl-1,3,6-trioxaspiro[4.5]dec-7-ene and 8-cyano-7-ethoxy-1,4,6-trioxaspiro[4.5]dec-7-ene . These compounds share the spiro structure but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its triazaspirodecene core and thione group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-4-3-5-12(10-11)13-14(19)17-15(16-13)6-8-18(2)9-7-15/h3-5,10H,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDNQMOHZFQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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